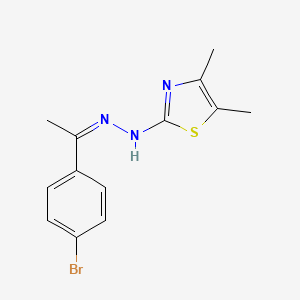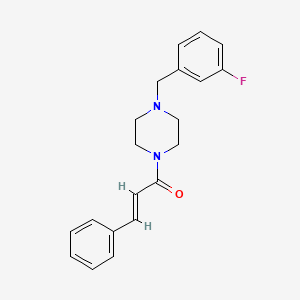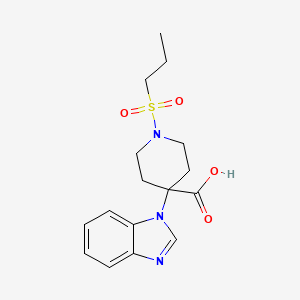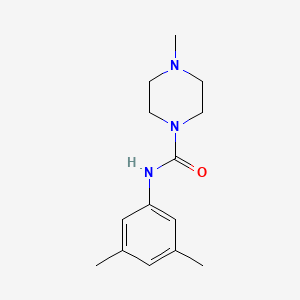![molecular formula C15H18N2O4 B5292143 N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine, also known as MIPA, is a chemical compound that has recently gained attention for its potential use in scientific research. MIPA is a derivative of melatonin, a hormone that regulates sleep-wake cycles in humans. MIPA has been found to have several unique properties that make it a promising tool for studying various physiological processes.
作用机制
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine works by activating the melatonin receptor, which is found in various tissues throughout the body. When N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine binds to the melatonin receptor, it triggers a series of cellular responses that can have a range of effects on physiological processes. The exact mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is still being studied, but it is believed to involve the regulation of gene expression and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been shown to have a range of biochemical and physiological effects. It can regulate the expression of genes involved in oxidative stress, inflammation, and cell proliferation. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can also modulate the activity of various signaling pathways, including the MAPK and AKT pathways. Physiologically, N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been shown to have effects on sleep-wake cycles, immune function, and cancer cell growth.
实验室实验的优点和局限性
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has several advantages as a tool for scientific research. It is a highly specific activator of the melatonin receptor, which means that its effects can be attributed to this receptor alone. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is also stable and can be easily synthesized in the lab. However, there are also limitations to using N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine in lab experiments. Its effects can be highly dependent on the concentration used, and it may have off-target effects on other receptors or signaling pathways.
未来方向
There are several potential future directions for research on N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine. One area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Another area of research is its effects on cancer cell growth, which could lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine and its effects on various physiological processes.
合成方法
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can be synthesized through a multistep process that involves the reaction of melatonin with a propanoic acid derivative. The resulting compound is then purified through several rounds of chromatography. The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is a complex process that requires a high level of expertise in organic chemistry.
科学研究应用
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been used in several scientific studies to investigate its effects on various physiological processes. One study found that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can act as an antioxidant, protecting cells from oxidative stress. Another study showed that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can inhibit the growth of cancer cells in vitro. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-[3-(4-methoxyindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(15(19)20)16-14(18)7-9-17-8-6-11-12(17)4-3-5-13(11)21-2/h3-6,8,10H,7,9H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVRITMJSPIZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)